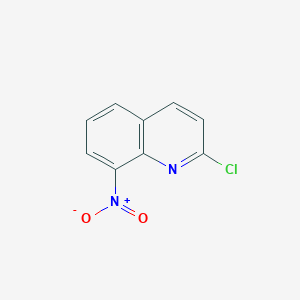

2-Chloro-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJHLZFALCBCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312862 | |

| Record name | 2-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-86-9 | |

| Record name | 2-Chloro-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4225-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4225-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-8-nitroquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-8-nitroquinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] The strategic functionalization of the quinoline ring system allows for the precise modulation of its biological and physicochemical properties. This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound with significant potential as a versatile building block in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific derivative, this document synthesizes information from closely related structural analogs to provide scientifically grounded predictions of its properties and reactivity. This approach, rooted in established principles of physical organic chemistry, aims to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound incorporates an electron-withdrawing nitro group on the benzene ring and a chloro substituent on the pyridine ring. This substitution pattern significantly influences the electronic distribution within the aromatic system, impacting its physical and chemical characteristics.

| Property | Value / Predicted Behavior | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.61 g/mol | [3] |

| Appearance | Predicted to be a solid at room temperature. | [4] |

| Melting Point | Predicted to be in the range of 100-150 °C. The melting point of 8-nitroquinoline is 89-91 °C[5], and 2-chloroquinoline is 38 °C[6]. The presence of both substituents on the quinoline ring is expected to result in a higher melting point than either of the parent compounds due to increased molecular weight and potentially more ordered crystal packing. For comparison, 2-Chloro-8-methylquinoline-3-carboxaldehyde has a melting point of 138-141 °C. | N/A |

| Solubility | Predicted to have low solubility in water but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane and chloroform. This is based on the properties of related compounds like 8-nitroquinoline, which is slightly soluble in water but soluble in organic solvents[4][7]. | |

| CAS Number | 4225-86-9 | [3] |

Spectroscopic Profile

Direct experimental spectra for this compound are not widely available. However, a detailed prediction of its spectroscopic features can be derived from the analysis of its structural components: the 2-chloroquinoline and 8-nitroquinoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the substituted quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Spectral Data:

The aromatic region (7.0-9.0 ppm) will display signals for the five protons on the quinoline ring. The proton at the C4 position is expected to be the most downfield-shifted due to the influence of the adjacent nitrogen and the chloro group. The protons on the benzene ring will be influenced by the nitro group.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show nine distinct signals for the carbons of the quinoline ring. The carbon atoms attached to the chlorine (C2) and the nitro group (C8) will be significantly shifted. The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegative nitrogen atom.[8][9][10]

Caption: Logic for predicting the NMR spectrum of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C and C=N stretching | Medium to Strong |

| 1550-1500 & 1350-1300 | Asymmetric and symmetric N-O stretching of the nitro group | Strong |

| 850-750 | C-Cl stretch | Strong |

| 900-675 | Out-of-plane C-H bending | Strong |

The presence of strong absorption bands for the nitro group will be a key diagnostic feature in the IR spectrum.[11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 208, with a characteristic isotopic pattern (M+2 peak at m/z 210 with about one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.[13][14]

-

Fragmentation Pattern: Fragmentation is likely to involve the loss of the nitro group (NO₂) to give a fragment at m/z 162, and the loss of the chloro group (Cl) to give a fragment at m/z 173. Further fragmentation of the quinoline ring would also be observed.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the chloro substituent at the C2 position of the electron-deficient quinoline ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring.[15][16] This effect is further enhanced by the electron-withdrawing nitro group at the C8 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[17]

Consequently, this compound is expected to readily undergo nucleophilic aromatic substitution reactions with a variety of nucleophiles.[18][19]

Examples of Expected Reactions:

-

Amination: Reaction with primary or secondary amines to yield 2-amino-8-nitroquinoline derivatives.

-

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to produce 2-alkoxy-8-nitroquinolines.

-

Hydrolysis: Under forcing conditions (e.g., strong acid or base at high temperatures), the chloro group can be hydrolyzed to a hydroxyl group, yielding 8-nitroquinolin-2(1H)-one.

The reactivity of the 2-chloro position is generally greater than that of a chloro substituent on the carbocyclic ring of the quinoline system.[15]

Hypothetical Synthesis Protocol

A plausible and efficient route for the laboratory-scale synthesis of this compound involves the chlorination of 8-nitroquinolin-2(1H)-one.

Caption: A proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-nitroquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Workup: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[20]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.[1][21] The presence of both chloro and nitro groups on the quinoline core provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[22]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives.[23][24] Specifically, nitro-substituted quinolines have demonstrated significant cytotoxicity against various cancer cell lines.[2] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of key cellular enzymes.[23] The 2-chloro position serves as a versatile handle for introducing various functionalities through nucleophilic substitution, allowing for the generation of a library of compounds for biological screening.[25][26][27]

Caption: Use of this compound as a scaffold in drug discovery.

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery.[28] The incorporation of a nitro group can enhance antimicrobial activity.[29] By modifying the 2-position, it is possible to develop novel antimicrobial agents with improved potency and a broader spectrum of activity.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted physical and chemical properties, drawing upon data from structurally related compounds. The facile reactivity of the 2-chloro position to nucleophilic substitution makes it an ideal scaffold for the synthesis of diverse libraries of novel quinoline derivatives for biological evaluation. Further experimental investigation into the properties and applications of this compound is warranted and is expected to open new avenues in drug discovery and development.

References

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

-

Kaur, M., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1263, 133130. Available at: [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2-chloro-. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131730. Available at: [Link]

-

Nandakumar, V., et al. (2024). Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. ResearchGate. Available at: [Link]

-

Kowol, C. R., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 243. Available at: [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1149483. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4963. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Creaven, B. S., et al. (2010). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 10(1), 1-10. Available at: [Link]

-

NIST. (n.d.). Quinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-ol. Retrieved from [Link]

-

Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. Available at: [Link]

-

El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 787-797. Available at: [Link]

-

NIST. (n.d.). Quinoline, 8-nitro-. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Available at: [Link]

-

Ding, K., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-8-nitroquinoline. Retrieved from [Link]

-

Ashenhurst, J. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex. Retrieved from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 9. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR [m.chemicalbook.com]

- 10. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline [webbook.nist.gov]

- 14. Quinoline, 8-nitro- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. 2-chloroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 21. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-8-nitroquinoline: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-8-nitroquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. From its fundamental identification to its synthesis and potential applications, this document serves as a crucial resource for professionals engaged in advanced chemical research and drug discovery.

Core Identification and Properties

CAS Number: 4225-86-9[1]

This compound is a substituted quinoline derivative featuring a chlorine atom at the 2-position and a nitro group at the 8-position. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | Calculated |

| CAS Number | 4225-86-9 | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

| Melting Point | Not available in searched results. |

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. While a dedicated public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures. Commercial suppliers often provide spectral data upon request.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the chlorine and nitro groups will exhibit characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to:

-

C-Cl stretching vibrations.

-

Asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

C=N and C=C stretching vibrations of the quinoline ring. Aromatic C-H stretches are also expected.[3]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of the nitro group and the chlorine atom.

Synthesis of this compound: A Conceptual Workflow

Conceptual Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Synthesis of 8-Nitroquinoline (Skraup Reaction):

-

In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of 8-nitroaniline, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and a mild oxidizing agent (e.g., arsenic pentoxide or the nitroaniline itself) is prepared.[1]

-

The reaction mixture is heated cautiously. The Skraup reaction is notoriously exothermic and requires careful temperature control.

-

Upon completion, the reaction mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-nitroquinoline.

-

Purification is typically achieved by steam distillation or recrystallization.

-

-

Chlorination of 8-Nitroquinoline:

-

The synthesized 8-nitroquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto crushed ice.

-

The crude this compound product is then extracted with an organic solvent.

-

Purification is achieved through column chromatography or recrystallization to yield the final, pure product.

-

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing nitro group, and the presence of a labile chlorine atom at the 2-position. This makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable scaffold in medicinal chemistry.

While specific drug candidates containing the this compound moiety are not prominently reported, the broader class of quinoline derivatives has a rich history in drug discovery.[7][8][9][10][11][12][13] The introduction of various substituents at the 2-position can lead to compounds with a range of biological activities.

Potential Therapeutic Applications (Inferred from Related Compounds):

-

Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine and mefloquine.[7]

-

Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.[9]

-

Antibacterial and Antifungal Agents: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.[9]

-

Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents.[14]

The nitro group at the 8-position can also contribute to the biological activity profile, potentially through bioreduction to reactive intermediates in hypoxic environments, a strategy employed in the development of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related compounds such as 8-nitroquinoline, 2-chloroquinoline, and 8-chloro-2-methylquinoline, the following precautions should be observed.[15][16][17][18]

Hazard Identification:

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][16]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[16]

-

Respiratory Irritation: May cause respiratory irritation.[16]

-

Long-term Effects: The quinoline and nitroaromatic moieties suggest potential for long-term health effects, and the compound should be handled as a potential mutagen or carcinogen until proven otherwise.[19]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][20]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[20]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its strategic substitution pattern allows for diverse chemical modifications, paving the way for the creation of libraries of compounds for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its identification, synthesis, and safe handling, thereby empowering researchers to explore its full potential in their scientific endeavors.

References

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives of Military Medicine, 2(1), e15957.

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Request PDF. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-ol. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Tanwar, O. P., et al. (n.d.). Quinoline: A versatile heterocyclic. PMC - NIH. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved from [Link]

-

Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 8-nitro-. Retrieved from [Link]

-

PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Retrieved from [Link]

-

Request PDF. (n.d.). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloroquinoline. Retrieved from [Link]

-

PubMed Central. (2018, June 14). Current Innovations in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4225-86-9|this compound|BLD Pharm [bldpharm.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Methyl-8-nitroquinoline | C10H8N2O2 | CID 13433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Current Innovations in Medicinal Chemistry and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 8-Nitroquinoline(607-35-2) 1H NMR [m.chemicalbook.com]

- 20. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Purity Analysis of Synthesized 2-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of synthesized 2-chloro-8-nitroquinoline, a key intermediate in pharmaceutical development. Recognizing the profound impact of impurity profiling on the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs), this document delineates the scientific rationale and methodologies for a robust purity assessment. We will explore the potential impurities arising from the synthetic pathway and detail a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC). This guide is designed to equip researchers and drug development professionals with the expertise to implement a self-validating system for impurity control, ensuring the highest standards of scientific integrity and regulatory adherence.

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a reactive chloro-group and a nitro-group on the quinoline scaffold, makes it a versatile precursor for the development of novel therapeutics. However, the very reactivity that makes this compound valuable also presents challenges in controlling its purity during synthesis.

Impurities in pharmaceutical intermediates can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a rigorous and scientifically sound approach to purity analysis is not merely a quality control measure but a fundamental aspect of drug safety and efficacy. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control of impurities in new drug substances.[1][2][3]

Understanding the Impurity Landscape: Potential Process-Related Impurities

A thorough understanding of the synthetic route to this compound is paramount to anticipating and identifying potential impurities. Common synthetic pathways often involve the nitration of 2-chloroquinoline or the chlorination of 8-nitroquinoline.[4][5][6] These reactions can lead to a variety of process-related impurities, including:

-

Starting Materials: Unreacted 2-chloroquinoline or 8-nitroquinoline.

-

Isomeric Impurities: Positional isomers such as 2-chloro-5-nitroquinoline or 2-chloro-6-nitroquinoline, arising from non-selective nitration.

-

Over-reacted Products: Dinitro- or dichloro-quinoline species.

-

By-products: Compounds formed from side reactions, the specifics of which depend on the reaction conditions and reagents used.

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

The identification and control of these impurities are critical, as their presence can impact the yield and purity of downstream products and potentially introduce toxicological risks.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires the use of orthogonal methods, each providing a different and complementary piece of information. This guide advocates for a four-pronged approach:

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify proton-containing impurities.

-

Mass Spectrometry (MS): For the confirmation of molecular weight and elemental composition.

-

Differential Scanning Calorimetry (DSC): To assess thermal properties and detect the presence of impurities that can affect the melting point.

The selection of these techniques is based on their ability to provide both qualitative and quantitative data, ensuring a thorough and reliable purity profile.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities in pharmaceutical compounds.[8][10] A validated reversed-phase HPLC (RP-HPLC) method is the cornerstone of purity analysis for this compound.

Instrumentation and Materials:

-

HPLC System: Equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.[8]

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of Acetonitrile.

Chromatographic Conditions:

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-30 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar stationary phase provides good retention and separation for the moderately polar this compound and its potential impurities.

-

Gradient Elution: This is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.

-

Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape for any basic impurities.

-

UV Detection at 254 nm: The quinoline ring system exhibits strong absorbance at this wavelength, allowing for sensitive detection of the analyte and related impurities.

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11][12][13] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of expected components.[11]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized this compound and for detecting proton-containing impurities.[14][15]

Instrumentation and Materials:

-

NMR Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[7]

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The integration of signals can provide a semi-quantitative measure of impurity levels. For a more accurate quantification, Quantitative NMR (qNMR) can be employed.[7]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.[16]

Instrumentation and Materials:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent like acetonitrile/water.

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed. High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Differential Scanning Calorimetry (DSC): Assessing Thermal Purity

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[17] For a pure crystalline solid, a sharp melting endotherm is expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

Instrumentation and Materials:

-

Differential Scanning Calorimeter.

-

Sample Pans: Aluminum or gold pans.

Sample Preparation: Accurately weigh 2-5 mg of the sample into a sample pan and seal it.

Analytical Conditions:

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature above the expected melting point.

-

Atmosphere: Inert atmosphere (e.g., nitrogen).

Data Analysis: The onset temperature and the peak temperature of the melting endotherm are determined. A sharp, single endotherm is indicative of high purity.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

Table 1: Summary of Purity Analysis for a Representative Batch of this compound

| Analytical Technique | Parameter | Result | Acceptance Criteria |

| HPLC | Purity (Area %) | 99.8% | ≥ 99.0% |

| Individual Impurity | < 0.1% | ≤ 0.15% | |

| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |

| Mass Spectrometry | [M+H]⁺ (m/z) | 209.0112 | 209.0112 ± 5 ppm |

| DSC | Melting Point (Onset) | 145.2 °C | Report Value |

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

References

- 1. tasianinch.com [tasianinch.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. rsc.org [rsc.org]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. particle.dk [particle.dk]

- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 14. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Potential reactivity of the chloro and nitro groups in 2-Chloro-8-nitroquinoline

An In-depth Technical Guide to the Reactivity of 2-Chloro-8-nitroquinoline

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a quinoline core functionalized with a chloro group at the 2-position and a nitro group at the 8-position, imparts a distinct and strategically valuable reactivity profile. The presence of the electron-deficient pyridine ring, further activated by a potent electron-withdrawing nitro group on the fused benzene ring, creates a molecule primed for specific chemical transformations.

This guide provides an in-depth analysis of the reactivity of this compound, focusing on the two primary sites of chemical modification: the C2-chloro substituent and the C8-nitro group. We will explore the underlying electronic principles governing these reactions, provide field-proven experimental protocols, and discuss the strategic implications for synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this important synthetic intermediate.

Chapter 1: Electronic Structure and Reactivity Overview

The reactivity of this compound is fundamentally dictated by the electronic interplay between the quinoline nucleus and its substituents.

-

Quinoline Core: The nitrogen atom within the pyridine ring is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density of the entire heterocyclic system, particularly at the C2 and C4 positions, rendering them electrophilic.[3]

-

2-Chloro Group: The chlorine atom acts as a good nucleofuge (leaving group), especially when attached to an electron-deficient carbon center like C2 of the quinoline ring. Its inductive electron-withdrawing effect further enhances the electrophilicity of the C2 position.

-

8-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, operating through both a powerful inductive (-I) and resonance (-M) effect.[4] While positioned on the benzenoid ring, its deactivating influence is transmitted throughout the fused ring system, further polarizing the C2-Cl bond and stabilizing the key intermediates involved in nucleophilic substitution.[5][6]

This combination of features makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and the C8-nitro group a prime candidate for selective reduction .

Caption: Electronic influences on this compound reactivity.

Chapter 2: Reactivity of the 2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction involving the 2-chloro group is its displacement by a nucleophile via the addition-elimination SNAr mechanism. The high reactivity is a direct consequence of the electron-deficient nature of the quinoline ring, which is capable of stabilizing the anionic intermediate formed during the reaction.[7][8]

Mechanism of Action

The SNAr reaction proceeds in two distinct steps:

-

Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C2 position, which bears the chloro leaving group. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atom and further stabilized by the electron-withdrawing nitro group.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[7]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

X-ray crystal structure of 2-Chloro-8-nitroquinoline

An In-depth Technical Guide to the Predicted X-ray Crystal Structure of 2-Chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular and supramolecular structure of this compound (CAS No: 4225-86-9). While, to date, a definitive single-crystal X-ray structure for this specific isomer has not been deposited in publicly accessible crystallographic databases, this document leverages established structural data from closely related analogues—namely 8-nitroquinoline and a variety of 2-chloroquinoline derivatives—to construct a detailed and scientifically grounded predictive model. We will explore the probable synthetic routes, crystallization methodologies, and the intricate network of intermolecular forces likely to govern its solid-state architecture. This analysis serves as an essential resource for researchers in medicinal chemistry, drug development, and materials science by providing critical insights into the structure-property relationships of this versatile heterocyclic scaffold.

Introduction: The Quinoline Core in Modern Research

The quinoline moiety, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline core dictates its physicochemical properties, biological targets, and solid-state behavior.

This compound combines two potent functional groups: a chloro substituent at the 2-position and a nitro group at the 8-position. The chlorine atom not only modulates the electronic landscape of the ring system but also serves as a versatile synthetic handle for nucleophilic substitution, enabling the creation of diverse chemical libraries[1][2]. The electron-withdrawing nitro group significantly influences the molecule's polarity, hydrogen-bonding capabilities, and potential for π-π stacking interactions.

Understanding the precise three-dimensional arrangement of molecules in the crystalline state through single-crystal X-ray diffraction is paramount. It reveals intramolecular details (bond lengths, angles) and, crucially, the supramolecular assembly dictated by non-covalent interactions. This knowledge is indispensable for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Experimental Workflows: Synthesis, Crystallization, and Analysis

Proposed Synthesis of this compound

A plausible and efficient route to this compound is the direct electrophilic nitration of 2-chloroquinoline. The pyridine ring in quinoline is deactivated towards electrophilic attack; therefore, the reaction is expected to occur on the benzene ring.

Protocol: Nitration of 2-Chloroquinoline

-

Reagent Preparation: Prepare a nitrating mixture ("mixed acid") by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 1:2 v/v ratio, maintaining the temperature below 10°C in an ice bath.

-

Reaction Setup: Dissolve 2-chloroquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C.

-

Nitration: Add the prepared mixed acid dropwise to the stirred 2-chloroquinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.

-

Purification: The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers[3]. The resulting precipitate should be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Single Crystal Growth Protocol

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation technique is a reliable method for compounds of this nature.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Screen various solvents and solvent systems for their ability to fully dissolve the purified this compound upon gentle warming and to show slight turbidity upon cooling. Promising systems include methanol, ethanol, dichloromethane, or mixtures such as dichloromethane/hexane.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Evaporation Control: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, promoting the slow growth of well-ordered crystals rather than rapid precipitation of polycrystalline material.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed over several days or weeks, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallographic Analysis Workflow

The following diagram outlines the standard workflow for determining a molecular structure from a single crystal.

Caption: Standard workflow for single-crystal X-ray crystallography.

Structural Analysis and Discussion

Disclaimer: The following structural analysis is a predictive model based on authoritative, published crystallographic data for highly analogous compounds. The primary reference for the quinoline core and nitro group geometry is the published structure of 8-nitroquinoline[4][5], while the behavior of the chlorine substituent and its role in intermolecular interactions are inferred from studies on other 2-chloroquinoline derivatives[6][7].

Illustrative Crystallographic Data

To provide a quantitative framework, the crystallographic data for the parent compound, 8-nitroquinoline, is presented below as a representative example.

| Parameter | Illustrative Data (8-Nitroquinoline)[4] |

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 6.5641 (10) |

| β (°) | 102.131 (3) |

| Volume (ų) | 775.4 (2) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (Mg/m³) | 1.493 |

| R-factor (R1) | 0.045 |

| wR2 (all data) | 0.147 |

Predicted Molecular Geometry

The this compound molecule is expected to be nearly planar. In the crystal structure of 8-nitroquinoline, the dihedral angle between the pyridine and benzene rings is only 3.0(9)°[4]. The introduction of a chlorine atom at the 2-position is not anticipated to induce significant puckering of the fused ring system.

-

Quinoline Core: Standard aromatic C-C and C-N bond lengths are expected.

-

Chloro Group: The C2-Cl bond will be a key feature. In related structures, this bond length is typically around 1.73-1.74 Å.

-

Nitro Group: The C8-N bond and the two N-O bonds of the nitro group will define its geometry. The nitro group is likely to be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with the peri-hydrogen at the C7 position.

Predicted Supramolecular Architecture and Intermolecular Interactions

The solid-state packing of this compound will be a delicate balance of several weak, non-covalent interactions. The combination of a π-acidic aromatic system, hydrogen bond acceptors (N-pyridine, O-nitro), and a halogen atom creates a rich landscape for supramolecular assembly.

-

π-π Stacking: The planar quinoline rings are expected to form offset or slipped-parallel stacks, a common motif for stabilizing aromatic systems in the solid state.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors from neighboring molecules are highly probable and will likely play a significant role in linking the π-stacked columns or layers.

-

Halogen-Involved Interactions: The chlorine atom at the 2-position is predicted to be a key director of the crystal packing. Based on extensive studies of 2-chloroquinoline derivatives, two types of interactions are possible[6][7]:

-

C-H···Cl Hydrogen Bonds: The chlorine atom can act as a weak hydrogen bond acceptor, forming contacts with C-H donors from adjacent molecules.

-

Cl···Cl Contacts: Depending on the packing arrangement, short chlorine-chlorine contacts (Type I or Type II) may also be present, further stabilizing the lattice.

-

The interplay of these forces is visualized in the predictive diagram below.

Caption: Predicted intermolecular interactions in the crystal lattice.

Significance in Drug Development and Materials Science

A detailed structural understanding of this compound is crucial for its application.

-

Medicinal Chemistry: The predicted intermolecular interactions provide a blueprint for how this molecule might fit into a biological receptor. The hydrogen-bonding potential of the nitro group and the specific spatial arrangement of the chloro-substituent are critical for molecular recognition. Furthermore, the C2-Cl bond is a key site for synthetic elaboration to explore structure-activity relationships (SAR)[1].

-

Materials Science: The network of non-covalent bonds dictates the material's physical properties, such as melting point, solubility, and stability. Understanding and controlling the supramolecular assembly is fundamental to designing crystalline materials with desired optical or electronic properties.

Conclusion

While a definitive crystal structure of this compound awaits experimental determination, this guide has synthesized data from closely related, structurally characterized compounds to build a robust predictive model. The molecule is expected to be largely planar, with its solid-state architecture governed by a combination of π-π stacking, C-H···O hydrogen bonds involving the nitro group, and crucial C-H···Cl or Cl···Cl interactions directed by the 2-chloro substituent. This in-depth analysis provides a valuable framework for researchers, enabling informed decisions in the synthesis of new derivatives and the rational design of future experiments aimed at exploiting the unique chemical and physical properties of this important heterocyclic compound.

References

-

Hathwar, V. R., et al. (2010). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 122(5), 677-685. [Link]

-

ResearchGate. (2010). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. [Link]

-

Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. Available via ResearchGate. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

Lutz, R. E., & Shearer, N. H. (1952). The Nitration of Some Quinoline Derivatives. Canadian Journal of Chemistry, 30(7), 533-543. [Link]

-

The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 13(12), 1547-1558. [Link]

-

ResearchGate. (n.d.). Chemical structure of 8-hydroxy-5-nitroquinoline (left) and its coordination mode to a rare-earth ion (right). [Link]

-

SCIRP. (2014). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Crystallization Process and Technology, 4, 137-142. [Link]

-

Gomha, S. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1677-1704. [Link]

-

StackExchange. (2018). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

Sources

- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-8-nitroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety precautions required for handling 2-Chloro-8-nitroquinoline. As a compound belonging to the nitroaromatic and chlorinated heterocyclic classes, it presents significant potential hazards that necessitate rigorous adherence to safety protocols. This document is designed to empower laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain a secure research environment. The principles and procedures outlined herein are based on established best practices for handling hazardous chemical intermediates.

Hazard Identification and Toxicological Profile

This compound is a synthetic organic compound whose hazard profile is informed by its structural motifs: a quinoline core, a nitro group, and a chlorine substituent. The electron-withdrawing nature of the nitro group, combined with the overall aromatic system, renders the molecule reactive and toxicologically significant.[1]

Acute and Chronic Health Hazards:

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from related nitroaromatic and chlorinated compounds.

-

Toxicity: Aromatic nitro-compounds are known for their toxicity.[1][2] Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3] The primary concern upon systemic absorption is the potential for the substance to cause the formation of methemoglobin, which impairs the blood's ability to transport oxygen, leading to symptoms like blue lips and skin (cyanosis), headache, dizziness, and confusion.[4]

-

Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory system.[5][6] Direct contact can cause redness and pain, while inhalation of dust can lead to respiratory tract irritation.[5]

-

Sensitization: There is a potential for the compound to cause an allergic skin reaction (skin sensitization) upon repeated contact.[7]

-

Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often investigated for mutagenic and carcinogenic properties due to their ability to form DNA adducts after metabolic reduction.[1] The International Agency for Research on Cancer (IARC) and other bodies have classified related compounds as suspected carcinogens.[4][8] Therefore, this compound should be handled as a suspected mutagen and carcinogen.

The following table summarizes the anticipated hazard classifications based on structurally analogous chemicals.

| Hazard Class | GHS Category | Anticipated Effect |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[3][7] |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or harmful in contact with skin[3][9] |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or harmful if inhaled[3][10] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][11] |

| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or irritation[7][11] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[7] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[12] |

| Carcinogenicity | Category 2 | Suspected of causing cancer[12] |

| Aquatic Hazard (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects[7][10] |

The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

The most effective strategy for ensuring safety is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

-

Waste Segregation: Keep this compound waste separate from other chemical waste streams, especially strong oxidizers. [13]2. Containerization: Collect waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Waste" and list the full chemical name. [13][14]3. Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. [14]4. Collection: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed contractor. [13][14]

Emergency Procedures: Preparedness and Response

Immediate and correct action during an emergency can significantly reduce the severity of an exposure or spill.

Spill Management

-

Minor Spill (in a fume hood):

-

Ensure you are wearing full PPE.

-

Contain the spill with an inert absorbent material like vermiculite or sand. [13] 3. Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container. [15] 4. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. [13]* Major Spill (outside a fume hood):

-

Evacuate: Immediately alert others and evacuate the area.

-

Isolate: Restrict access to the contaminated area.

-

Report: Contact your institution's EHS or emergency response team immediately.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

First Aid and Exposure Response

-

Skin Contact: Immediately remove all contaminated clothing. [9]Wash the affected area with plenty of soap and water for at least 15 minutes. [16][17]Seek immediate medical attention. [9]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [16][18]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention. [18]* Inhalation: Move the affected person to fresh air at once. [17]If breathing has stopped or is difficult, provide artificial respiration or oxygen. [17][19]Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. [9]If the person is conscious, have them drink plenty of water. [18]Never give anything by mouth to an unconscious person. [15]Seek immediate medical attention. [9] For all exposure incidents, report the event to your supervisor and EHS office. Provide the Safety Data Sheet (SDS) to the responding medical personnel. [19]

References

- Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.

- Santa Cruz Biotechnology, Inc. (2025). Safety Data Sheet: Benzenamine, 4-chloro-2-nitro-.

- Sigma-Aldrich. (2024). Safety Data Sheet: 8-Hydroxyquinoline.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Fisher Scientific. (2023). Safety Data Sheet: 8-Chloro-2-methylquinoline.

- National Center for Biotechnology Information (NCBI). (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Benzenamine, 2-chloro-5-nitro-.

- Fisher Scientific. (2024). Safety Data Sheet: Quinoline, 8-nitro-.

- Fisher Scientific. (n.d.). Safety Data Sheet: 8-Quinolinol, 5-chloro-.

- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-8-NITROQUINOLINE.

- International Labour Organization. (2007). International Chemical Safety Card: 1-CHLORO-3-NITROBENZENE.

- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

- Juárez-Jiménez, J., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 327-366.

- Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.

- Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.

- National Oceanic and Atmospheric Administration (NOAA). (1992). 8-hydroxyquinoline - Report. CAMEO Chemicals.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isaac-scientific.com [isaac-scientific.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. fishersci.com [fishersci.com]

- 19. wcu.edu [wcu.edu]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for the Synthesis of 2-Aryl-8-nitroquinolines

Abstract

The 2-aryl-8-nitroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for its synthesis from 2-chloro-8-nitroquinoline. However, the electron-deficient nature of the quinoline ring and the relative inertness of the C-Cl bond necessitate carefully optimized reaction conditions. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key parameter optimization, and step-by-step experimental protocols for the successful Suzuki coupling of this compound with various arylboronic acids.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Palladium(II) intermediate.[1]

-

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base can either activate the boronic acid to form a more nucleophilic boronate "ate" complex or react with the Pd(II) complex to form a more reactive intermediate.[3][4]

-

Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the 2-aryl-8-nitroquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization of Key Reaction Parameters

The success of coupling with an unreactive electrophile like this compound hinges on the careful selection of the catalyst system, base, and solvent.

Palladium Catalyst and Ligand Selection

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[5] To facilitate the challenging oxidative addition step, highly active catalyst systems are required.

-

Palladium Source : Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] While Pd(PPh₃)₄ can be used directly, Pd(II) sources require in-situ reduction to the active Pd(0) species.[7]

-

Ligands : The choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are generally superior as they promote both the oxidative addition and the final reductive elimination steps.[7] N-heterocyclic carbenes (NHCs) also serve as highly effective ligands for these challenging couplings.[6]

| Ligand Type | Examples | Rationale for Use with Aryl Chlorides |

| Bulky Monophosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos | High electron density on phosphorus accelerates oxidative addition. Steric bulk promotes reductive elimination.[6][7] |